(R)-2-Amino-5-(decyloxy)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-5-(decyloxy)-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids It features a decyloxy group attached to the fifth carbon of the pentanoic acid chain, with an amino group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-5-(decyloxy)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a decyloxy-substituted Grignard reagent reacts with an appropriate carbonyl compound to form the desired product. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran (THF).
Another method involves the use of cyanide displacement followed by hydrolysis. In this approach, a primary or secondary alkyl halide reacts with cyanide ion to form a nitrile, which is then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods
Industrial production of ®-2-Amino-5-(decyloxy)-5-oxopentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-5-(decyloxy)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
®-2-Amino-5-(decyloxy)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-2-Amino-5-(decyloxy)-5-oxopentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the decyloxy group may influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-Mandelic acid: Another amino acid with a similar structure but different functional groups.
Lipoic acid: An organosulfur compound with similar applications in metabolic studies.
Uniqueness
®-2-Amino-5-(decyloxy)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H29NO4 |
---|---|
Molecular Weight |
287.39 g/mol |
IUPAC Name |
(2R)-2-amino-5-decoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-12-20-14(17)11-10-13(16)15(18)19/h13H,2-12,16H2,1H3,(H,18,19)/t13-/m1/s1 |
InChI Key |
LBKBENIOFNTGCD-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCCCCOC(=O)CC[C@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.